molecular formula Cl3NaSn B12673929 Sodium, (trichlorostannyl)- CAS No. 12306-27-3

Sodium, (trichlorostannyl)-

Cat. No.: B12673929
CAS No.: 12306-27-3
M. Wt: 248.1 g/mol
InChI Key: KDZPTXXFPZZHCS-UHFFFAOYSA-K
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Description

Sodium, (trichlorostannyl)-, identified by the CAS Number 12306-27-3 and molecular formula Cl3NaSn, is an inorganic compound with a molecular weight of 248.05 g/mol . This compound, also known as trichlorostannylsodium, is a source of the trichlorostannate (SnCl3-) anion . In research, the trichlorostannate ion serves as a ligand in coordination chemistry, forming complexes with various transition metals . For instance, it has been utilized in the synthesis and structural analysis of manganese cyclopentadienylcarbonylnitrosyl complexes, demonstrating its role in forming stable organometallic compounds with shortened metal-tin bonds . This property makes Sodium, (trichlorostannyl)- a valuable reagent for exploring novel catalytic systems and material properties in inorganic and organometallic chemistry. The product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

CAS No.

12306-27-3

Molecular Formula

Cl3NaSn

Molecular Weight

248.1 g/mol

IUPAC Name

sodium;trichlorostannanide

InChI

InChI=1S/3ClH.Na.Sn/h3*1H;;/q;;;+1;+2/p-3

InChI Key

KDZPTXXFPZZHCS-UHFFFAOYSA-K

Canonical SMILES

[Na+].Cl[Sn-](Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Development for Sodium, Trichlorostannyl

Established Laboratory Synthesis Routes and Mechanistic Elucidation

The primary laboratory-scale synthesis of trichlorostannate salts involves the direct reaction of tin(II) chloride (SnCl₂) with a chloride salt in a suitable solvent. For the synthesis of Sodium, (trichlorostannyl)-, this would involve the reaction of tin(II) chloride with sodium chloride (NaCl).

A general and established method for the preparation of trichlorostannate complexes involves the reaction of a chloro-complex with an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an ethanol (B145695) solution. This approach has been successfully employed in the synthesis of various transition metal trichlorostannyl complexes. While this method is common for generating trichlorostannyl ligands in coordination chemistry, the direct synthesis of simple alkali metal salts like sodium trichlorostannate can be inferred from similar preparations. For instance, the synthesis of cetylpyridinium (B1207926) trichlorostannate is achieved by reacting tin(II) chloride dihydrate with cetylpyridinium chloride in ethanol, resulting in the formation of the [SnCl₃]⁻ anion which then pairs with the cetylpyridinium cation. ucr.eduncert.nic.in

Based on these analogous syntheses, a plausible laboratory route for Sodium, (trichlorostannyl)- is the reaction of equimolar amounts of sodium chloride and tin(II) chloride in a suitable solvent.

Reaction: NaCl + SnCl₂ → Na[SnCl₃]

The mechanism of this reaction is a straightforward Lewis acid-base interaction. Tin(II) chloride, with a lone pair of electrons and vacant d-orbitals on the tin atom, acts as a Lewis acid. The chloride ion (Cl⁻) from sodium chloride acts as a Lewis base, donating a pair of electrons to the tin center. This coordination results in the formation of the pyramidal trichlorostannate(II) anion, [SnCl₃]⁻. wikipedia.org The reaction is typically carried out in a polar solvent that can dissolve the reactants and stabilize the resulting ionic product.

ReactantRoleSolventProduct
Sodium Chloride (NaCl)Lewis Base (Chloride source)Ethanol or other polar solventSodium, (trichlorostannyl)- (Na[SnCl₃])
Tin(II) Chloride (SnCl₂)Lewis AcidEthanol or other polar solventSodium, (trichlorostannyl)- (Na[SnCl₃])

Advancements in Scalable and Sustainable Synthetic Protocols

While specific large-scale production methods for Sodium, (trichlorostannyl)- are not widely reported, general trends in chemical synthesis point towards more sustainable and scalable approaches. The principles of green chemistry are increasingly being applied to the synthesis of metal halides and related compounds, focusing on reducing waste, using less hazardous solvents, and improving energy efficiency. rsc.orgmdpi.com

For the production of a simple salt like Sodium, (trichlorostannyl)-, scalability would likely involve moving from batch to continuous flow processes. Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to higher yields and more consistent product quality.

In terms of sustainability, the use of greener solvents is a key consideration. While ethanol is a relatively benign solvent, research into the use of ionic liquids as reaction media for the synthesis of metal-containing compounds has been explored. nih.govresearchgate.netrsc.org Ionic liquids are salts that are liquid at low temperatures and can offer advantages such as low volatility and high thermal stability. The synthesis of chlorostannate(II) ionic liquids has been reported, suggesting the feasibility of using such media for the formation of the [SnCl₃]⁻ anion. nih.govresearchgate.net This could potentially lead to more sustainable processes by enabling easier product separation and solvent recycling.

Synthetic ApproachPotential Advantages for Scalability and Sustainability
Continuous Flow SynthesisImproved process control, higher throughput, enhanced safety.
Use of Greener Solvents (e.g., bio-derived solvents)Reduced environmental impact, improved worker safety.
Ionic Liquid MediaLow volatility, high thermal stability, potential for solvent recycling. nih.govresearchgate.net

Exploration of Novel Precursors and Reaction Conditions for Trichlorostannyl Anion Generation

The generation of the trichlorostannyl anion, [SnCl₃]⁻, is central to the synthesis of Sodium, (trichlorostannyl)-. While the direct reaction of SnCl₂ and NaCl is the most straightforward approach, other precursors and reaction conditions could be explored to optimize the synthesis.

Novel precursors for the chloride ion could include ionic liquids with chloride anions, which might offer enhanced reactivity or solubility in specific solvent systems. For the tin(II) source, while SnCl₂ is the most direct precursor, in situ generation of Sn(II) from more stable or readily available tin compounds could be a possibility in certain applications, though this would add complexity to the synthesis.

The reaction conditions, such as temperature, solvent, and stoichiometry, can significantly influence the outcome of the synthesis. For instance, the formation of more complex chlorostannate anions, such as [Sn₂Cl₅]⁻, can occur under certain conditions, particularly with different ratios of chloride to tin(II). A detailed study of the phase diagram of the NaCl-SnCl₂ system could provide valuable insights into the stable phases and optimal conditions for the formation of Na[SnCl₃]. libretexts.orgclearroads.orgresearchgate.netwesterntransportationinstitute.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of Sodium, Trichlorostannyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and electronic properties of Sodium, (trichlorostannyl)- in solution and the solid state. The presence of NMR-active nuclei, specifically ²³Na and the tin isotopes ¹¹⁹Sn and ¹¹⁷Sn, allows for a multi-faceted analysis of the compound's local environments. huji.ac.ilnorthwestern.edu

²³Na NMR Spectroscopy: As a quadrupolar nucleus, ²³Na NMR provides information about the local symmetry and electrostatic environment around the sodium cation. ceric-eric.euscilit.com In the solid state, the line shape and chemical shift of the ²³Na signal can indicate the nature of the ionic interactions between the Na⁺ cation and the SnCl₃⁻ anion. Any distortion from a highly symmetric environment around the sodium ion would lead to broadening of the NMR signal.

Interactive Data Table: NMR Properties of Relevant Nuclei

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a molecular fingerprint for Sodium, (trichlorostannyl)-, providing direct information about the bonding within the SnCl₃⁻ anion. The pyramidal SnCl₃⁻ anion, belonging to the C₃ᵥ point group, is expected to exhibit four fundamental vibrational modes, all of which are both IR and Raman active.

These modes correspond to:

Symmetric Sn-Cl stretch (ν₁): A strong, polarized band in the Raman spectrum.

Symmetric Cl-Sn-Cl bend (ν₂): A deformation or bending mode.

Asymmetric Sn-Cl stretch (ν₃): Typically a strong band in the IR spectrum.

Asymmetric Cl-Sn-Cl bend (ν₄): A deformation or bending mode.

Studies on compounds containing the trichlorostannate anion, such as cetylpyridinium (B1207926) trichlorostannate, have identified strong vibrational bands below 340 cm⁻¹, which are attributed to Sn-Cl vibrations. nih.gov Specifically, strong bands observed at 289, 260, and 237 cm⁻¹ are characteristic of the SnCl₃⁻ moiety. nih.gov Theoretical calculations on the analogous compound CsSnCl₃ further support the assignment of vibrational modes in this region. researchgate.net The precise frequencies of these bands can be influenced by the cation and the crystal lattice packing.

Interactive Data Table: Vibrational Modes of the SnCl₃⁻ Anion

Mass Spectrometry (MS) Techniques for Compound Verification and Isotopic Abundance Profiling

Mass spectrometry (MS) is a crucial technique for verifying the mass of the (trichlorostannyl)- anion and confirming its elemental composition through its distinct isotopic pattern. Both tin and chlorine have multiple stable isotopes, leading to a complex and highly characteristic multi-peak pattern for any fragment containing these elements.

Tin Isotopes: ¹¹⁶Sn (14.5%), ¹¹⁷Sn (7.7%), ¹¹⁸Sn (24.2%), ¹¹⁹Sn (8.6%), ¹²⁰Sn (32.6%), ¹²²Sn (4.6%), ¹²⁴Sn (5.8%)

Chlorine Isotopes: ³⁵Cl (75.8%), ³⁷Cl (24.2%)

The mass spectrum of the SnCl₃⁻ anion will therefore not be a single peak but a cluster of peaks. The most abundant peak will correspond to the combination of the most abundant isotopes (¹²⁰Sn and three ³⁵Cl atoms). Due to the presence of three chlorine atoms, there will be significant peaks at M, M+2, M+4, and M+6, with relative intensities determined by the statistical probability of incorporating ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk This complex isotopic signature provides unambiguous confirmation of the presence and stoichiometry of the SnCl₃⁻ anion.

Interactive Data Table: Calculated Isotopic Pattern for the [¹²⁰SnCl₃]⁻ Anion

Data for the analogous compound CsSnCl₃ is presented for illustrative purposes. ynu.edu.cn

Other Advanced Analytical Techniques for Purity Assessment and Solid-State Analysis

Beyond the core spectroscopic and diffraction methods, other analytical techniques are essential for a full characterization, particularly for assessing purity and thermal properties.

Elemental Analysis: Combustion analysis or inductively coupled plasma (ICP) spectroscopy can provide a quantitative determination of the elemental composition (Na, Sn, Cl). The experimentally determined weight percentages are compared to the theoretical values calculated from the chemical formula NaSnCl₃ to confirm the stoichiometry and assess the purity of the sample. Discrepancies may indicate the presence of impurities or residual starting materials. doubtnut.comThermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the compound.

TGA measures the change in mass as a function of temperature, revealing decomposition temperatures and the potential presence of hydrated water or other solvates.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can identify phase transitions, melting points, and the enthalpy of decomposition. For example, studies on related sodium-containing energetic materials show distinct decomposition temperatures and heat release profiles that are characteristic of the compound. at.uanih.govThese thermal profiles are valuable for assessing the purity and stability of Sodium, (trichlorostannyl)-.

Chemical Reactivity, Reaction Mechanisms, and Derivatization Pathways of Sodium, Trichlorostannyl

Nucleophilic and Reductive Properties of the Trichlorostannyl Anion in Organic Transformations

The trichlorostannyl anion is a versatile species in organic synthesis, demonstrating both nucleophilic and reducing characteristics. Its reactivity allows for the transformation of various functional groups, making it a valuable tool for synthetic chemists.

As a nucleophile, the trichlorostannyl anion can participate in substitution reactions. For instance, it can displace halides from alkyl halides, leading to the formation of organotin compounds. This reactivity is foundational for the synthesis of more complex organostannanes.

The reductive capabilities of the trichlorostannyl anion are evident in its reactions with carbonyl compounds and in dehalogenation reactions. While specific examples detailing the reduction of aldehydes and ketones directly with sodium, (trichlorostannyl)- are not extensively documented in readily available literature, the general principles of hydride-donating reducing agents can be extended to understand its potential reactivity. The reduction of aldehydes typically yields primary alcohols, while ketones are converted to secondary alcohols.

Dehalogenation reactions, particularly dehydrohalogenation, represent a significant application of the reductive nature of species like the trichlorostannyl anion. In these reactions, a hydrogen halide is eliminated from an alkyl halide, resulting in the formation of an alkene. This transformation is a cornerstone of organic synthesis for creating carbon-carbon double bonds. The general mechanism for dehydrohalogenation often involves a base abstracting a proton from a carbon atom adjacent to the carbon bearing the halogen, in a concerted (E2) or stepwise (E1) manner. While strong bases like hydroxides or alkoxides are commonly employed, the trichlorostannyl anion can also facilitate such eliminations, showcasing its utility as a reducing agent.

Reactant TypeProduct TypeTransformation
Alkyl HalideAlkeneDehydrohalogenation
AldehydePrimary AlcoholReduction
KetoneSecondary AlcoholReduction

Coordination Chemistry of Sodium, (trichlorostannyl)-: Ligand Exchange and Complex Formation with Metal Centers

The trichlorostannyl anion ([SnCl₃]⁻) is an effective ligand in coordination chemistry, readily forming stable complexes with a variety of transition metal centers. The coordination typically occurs through the tin atom, which donates a lone pair of electrons to the metal. This interaction leads to the formation of metal-tin bonds and the incorporation of the trichlorostannyl moiety into the coordination sphere of the metal.

The synthesis of these complexes often involves the reaction of a metal halide precursor with a source of the trichlorostannyl anion, such as tin(II) chloride or its salts. For example, ruthenium(II) chloro complexes have been shown to react with SnCl₂ to yield trichlorostannyl-ruthenium(II) complexes. In these reactions, the trichlorostannyl group displaces a chloride ligand, demonstrating a classic example of ligand exchange.

Ligand exchange reactions involving the trichlorostannyl ligand are a common method for the synthesis of new coordination compounds. The lability of other ligands on the metal center can be exploited to introduce the [SnCl₃]⁻ group, or conversely, the trichlorostannyl ligand itself can be substituted by other incoming ligands, depending on the reaction conditions and the relative coordinating strengths of the ligands involved.

The formation of these metal-trichlorostannyl complexes can significantly influence the electronic and steric properties of the metal center, thereby modulating its reactivity and catalytic activity. The strong σ-donating and moderate π-accepting character of the [SnCl₃]⁻ ligand can stabilize various oxidation states of the metal and influence the kinetics and selectivity of catalytic processes.

Metal CenterPrecursor ComplexProduct Complex
Ruthenium(II)[RuCl(Cp')(L)][Ru(SnCl₃)(Cp')(L)]
Platinum(IV)[PtClMe₂(R)(bipy)][PtMe₂(R)(SnCl₃)(bipy)]

Electrophilic Substitution Reactions and Carbon-Tin Bond Formation in Organostannyl Synthesis

The formation of carbon-tin bonds is a cornerstone of organotin chemistry, providing access to a vast array of versatile synthetic intermediates. While the direct use of Sodium, (trichlorostannyl)- in electrophilic substitution reactions to form carbon-tin bonds is not as extensively documented as other methods, the principles of such transformations provide a conceptual framework for its potential reactivity.

In a typical electrophilic substitution reaction involving organotin reagents, a carbon-centered electrophile reacts with a tin-based nucleophile. In the context of Sodium, (trichlorostannyl)-, the [SnCl₃]⁻ anion would act as the nucleophile, attacking an electrophilic carbon to forge a new C-Sn bond. This approach is conceptually similar to the reactions of other organometallic reagents, such as Grignard or organolithium compounds, with electrophiles.

A more common route to organotrichlorostannanes involves the reaction of organometallic reagents with tin tetrachloride (SnCl₄). However, the reverse approach, where a stannyl (B1234572) anion reacts with a carbon electrophile, is also a viable synthetic strategy. For instance, the reaction of a triorganostannyllithium reagent with an alkyl halide is a well-established method for C-Sn bond formation. By analogy, Sodium, (trichlorostannyl)- could potentially react with suitable carbon electrophiles, such as alkyl halides or sulfonates, to yield organotrichlorostannanes.

The synthesis of α,ω-bis(trichlorostannyl)alkanes has been achieved through the cleavage of tin-phenyl bonds in α,ω-bis(triphenylstannyl)alkanes using SnCl₄ or concentrated hydrochloric acid. acs.org This demonstrates a transmetalation-like approach to forming the C-SnCl₃ moiety.

Oxidative Addition and Reductive Elimination Processes Involving the Trichlorostannyl Moiety

Oxidative addition and reductive elimination are fundamental reaction steps in organometallic chemistry, particularly in catalytic cycles. wikipedia.org These processes involve changes in the oxidation state and coordination number of the metal center. The trichlorostannyl ligand can actively participate in and influence these transformations.

Oxidative Addition: In an oxidative addition reaction, a metal center with a lower oxidation state inserts into a covalent bond, leading to an increase in both its oxidation state and coordination number. wikipedia.org While direct oxidative addition of a C-Sn bond from a trichlorostannyl compound to a metal center is a plausible elementary step, a more common scenario involves the oxidative addition of a substrate to a metal center that already bears a trichlorostannyl ligand. The electronic properties of the [SnCl₃]⁻ ligand, being a strong σ-donor, can influence the propensity of the metal center to undergo oxidative addition. By increasing the electron density at the metal, the trichlorostannyl ligand can facilitate the oxidative addition of various substrates, including alkyl halides and C-H bonds.

Reductive Elimination: Reductive elimination is the microscopic reverse of oxidative addition, where two cis-disposed ligands on a metal center couple and are eliminated, resulting in a decrease in the metal's oxidation state and coordination number. The formation of a new bond between the eliminating ligands is the driving force for this reaction. Organotrichlorostannyl-metal complexes can undergo reductive elimination to form new carbon-carbon or carbon-heteroatom bonds. For instance, a complex bearing both an organic group and a trichlorostannyl ligand could potentially undergo reductive elimination to form a new organotin compound, although this is less common than the elimination of two organic fragments. The nature of the trichlorostannyl ligand can impact the rate and feasibility of reductive elimination from the metal center.

These elementary steps are crucial in many catalytic cross-coupling reactions where organotin reagents are employed, such as the Stille reaction. Although the trichlorostannyl group itself may not be the primary coupling partner, its presence as an ancillary ligand can fine-tune the catalytic activity of the metal center.

ProcessChange in Metal Oxidation StateChange in Metal Coordination Number
Oxidative AdditionIncrease by 2Increase by 2
Reductive EliminationDecrease by 2Decrease by 2

Detailed Mechanistic Investigations of Key Transformations and Catalytic Cycles Mediated by Sodium, (trichlorostannyl)-

While specific, detailed mechanistic studies and fully elucidated catalytic cycles directly involving Sodium, (trichlorostannyl)- as the primary mediator are not abundantly present in the general literature, its role can be inferred from the well-established reactivity of related tin compounds and its function as a ligand in catalytic systems.

The reactions involving the trichlorostannyl anion often proceed through mechanisms analogous to other powerful nucleophiles and reducing agents. For instance, its nucleophilic attack on an electrophilic carbon center is a fundamental step in substitution and addition reactions. In reductions, the transfer of a hydride equivalent or a single electron transfer (SET) mechanism may be operative, depending on the substrate and reaction conditions.

In the context of catalysis, the trichlorostannyl moiety most commonly functions as an ancillary ligand that modifies the properties of a catalytically active metal center. A generic catalytic cycle where a metal complex bearing a trichlorostannyl ligand might participate, for example in a cross-coupling reaction, would typically involve the following key steps:

Oxidative Addition: The active metal catalyst, M(0), reacts with an organic halide (R-X) to form an organometal(II) halide complex, LₙM(II)(R)(X), where L can be a trichlorostannyl ligand.

Transmetalation (or Ligand Exchange): The organometal(II) halide complex then reacts with a second organic partner, often an organometallic reagent (R'-M'), to exchange the halide for the second organic group, forming a diorganometal(II) complex, LₙM(II)(R)(R').

Reductive Elimination: This key product-forming step involves the coupling of the two organic groups (R and R') and their elimination from the metal center, regenerating the M(0) catalyst and forming the new C-C bond in the product (R-R').

The trichlorostannyl ligand would remain coordinated to the metal center throughout this cycle, influencing the rates and selectivities of each step by modulating the electronic and steric environment of the metal. For example, its strong σ-donating character can facilitate the oxidative addition step and potentially influence the rate of reductive elimination.

While the trichlorostannyl anion itself can be a reactant, its more significant role in modern organic synthesis is often as a component of a more complex catalytic system, where its properties are harnessed to control the outcome of chemical transformations.

Theoretical and Computational Chemistry Approaches to Sodium, Trichlorostannyl Systems

Quantum Chemical Calculations of Electronic Structure and Bonding in the [SnCl3]− Anion

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding within the trichlorostannate(II) anion, [SnCl3]−. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are particularly useful for determining the geometry and electronic properties of such species.

The [SnCl3]− anion is comprised of a central tin atom bonded to three chlorine atoms, with one lone pair of electrons on the tin atom. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron domains (three bonding pairs and one lone pair) around the central tin atom result in a tetrahedral electron geometry. However, the presence of the lone pair leads to a trigonal pyramidal molecular geometry for the anion.

Ab initio calculations, such as those employing Hartree-Fock (HF) theory or more advanced methods that include electron correlation, can be used to optimize the geometry of the [SnCl3]− anion. These calculations typically involve the selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set can influence the accuracy of the calculated properties, and for an anion with a heavy atom like tin, it is often necessary to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution. For reactions involving anionic species, basis sets that include diffuse functions are particularly important.

The bonding in the [SnCl3]− anion can be further analyzed through population analysis, which partitions the electron density among the atoms to determine atomic charges and bond orders. These calculations reveal the nature of the tin-chlorine bonds, which are expected to have significant ionic character due to the difference in electronegativity between tin and chlorine.

A key aspect of the electronic structure of the [SnCl3]− anion is the presence of a stereochemically active lone pair on the tin(II) center. This lone pair occupies a hybrid orbital with significant s-character and influences not only the geometry of the anion but also its reactivity, acting as a nucleophilic center.

Table 1: Calculated Geometric Parameters for the [SnCl3]− Anion

Parameter VSEPR Prediction Ab Initio Calculation (Typical)
Molecular Geometry Trigonal Pyramidal Trigonal Pyramidal
Cl-Sn-Cl Bond Angle < 109.5° ~95-100°

Note: Specific calculated values depend on the level of theory and basis set used.

Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Energy Profiles

Density Functional Theory (DFT) has become a widely used tool in computational chemistry for studying the mechanisms of chemical reactions. DFT methods calculate the electronic energy of a system based on its electron density, offering a good balance between computational cost and accuracy. For systems involving sodium, (trichlorostannyl)-, DFT can be employed to investigate reaction pathways, locate transition states, and determine activation energies.

For instance, the reaction of SnCl2 with a chloride ion (Cl−) to form the [SnCl3]− anion can be modeled using DFT. By calculating the energies of the reactants, the transition state, and the product, a reaction energy profile can be constructed. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insights into the geometry of the species at the highest point of the energy barrier to reaction. Transition state theory can then be used to relate the calculated activation energy to the reaction rate constant.

The choice of the exchange-correlation functional is a critical aspect of DFT calculations. Different functionals can provide varying degrees of accuracy for different types of chemical systems and reactions. For transition metal complexes, the choice of functional can significantly impact the predicted spin-state energetics. Therefore, careful validation of the chosen functional against experimental data or higher-level ab initio calculations is often necessary.

Molecular Orbital Analysis and Electronic Properties of Sodium, (trichlorostannyl)- and its Derivatives

Molecular Orbital (MO) theory provides a detailed picture of the distribution and energy of electrons in a molecule. For sodium, (trichlorostannyl)-, an MO analysis can reveal important electronic properties, such as the nature of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most easily removed, and it often dictates the nucleophilic and reducing properties of a molecule. The LUMO is the orbital to which an electron is most easily added, and it relates to the electrophilic and oxidizing properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For the [SnCl3]− anion, the HOMO is expected to be an orbital with significant contribution from the tin lone pair, consistent with its nucleophilic character. The LUMOs are likely to be antibonding orbitals associated with the Sn-Cl bonds.

Computational chemistry software can be used to calculate and visualize the molecular orbitals of [SnCl3]− and the full Na[SnCl3] ion pair. The composition of the molecular orbitals in terms of the contributing atomic orbitals can also be determined. A study has provided the molecular orbital coefficients and energies for the [SnCl3]− anion, offering a quantitative basis for its electronic structure. worktribe.com

Table 2: Selected Molecular Orbital Energies and Compositions for [SnCl3]−

Molecular Orbital Energy (eV) % Contribution from Sn % Contribution from Cl3
LUMO+4 9.67 97 3
LUMO+3 9.67 97 3
LUMO+2 3.43 87 13
LUMO+1 3.25 95 5
LUMO 3.25 95 5
HOMO -2.05 80 20
HOMO-1 -2.15 14 86
HOMO-2 -2.15 14 86

Data sourced from a template for submissions to the Canadian Journal of Chemistry. worktribe.com

This data quantitatively illustrates the localization of the HOMO primarily on the tin atom and the LUMOs also having significant tin character, indicating that both electron donation and acceptance are centered on the tin atom.

Computational Modeling of Solvation Effects and Intermolecular Interactions in Condensed Phases

The properties and reactivity of ionic species like sodium, (trichlorostannyl)- are significantly influenced by their environment, particularly in solution. Computational modeling of solvation effects is therefore crucial for a realistic description of these systems in condensed phases.

Two main approaches are used to model solvation: explicit and implicit solvent models. Explicit solvent models treat a number of solvent molecules individually, providing a detailed picture of the solute-solvent interactions, but at a high computational cost. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a given dielectric constant. wikipedia.org These models are computationally less expensive and are widely used to calculate solvation free energies.

For sodium, (trichlorostannyl)-, implicit solvent models can be used to calculate the free energy of solvation of the Na+ and [SnCl3]− ions in various solvents. This allows for the prediction of solubility and the effect of the solvent on reaction equilibria and rates. The accuracy of implicit solvent models for ionic species can be sensitive to the definition of the cavity that encloses the solute. rsc.org For highly charged molecules, continuum models based on the Poisson-Boltzmann equation are often employed. nih.gov

In addition to solvation energies, computational models can be used to study specific intermolecular interactions, such as ion pairing between Na+ and [SnCl3]− in solution. By calculating the potential of mean force for the association of the two ions, the stability of the ion pair and the nature of their interaction in different solvents can be investigated. Hybrid models that combine an explicit description of the first solvation shell with an implicit representation of the bulk solvent can provide a more accurate description of the local solute-solvent interactions. nih.gov

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For sodium, (trichlorostannyl)-, theoretical calculations can provide valuable insights into its expected Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra.

NMR Spectroscopy: The prediction of NMR chemical shifts is a common application of computational chemistry. For tin-containing compounds, ¹¹⁹Sn NMR spectroscopy is a particularly informative technique. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived. gaussian.com The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of relativistic effects, which are important for heavy atoms like tin. The Zeroth-Order Regular Approximation (ZORA) is a relativistic method that can be combined with DFT to improve the accuracy of calculated ¹¹⁹Sn chemical shifts. researchgate.net Benchmark studies have shown that robust hybrid exchange-correlation functionals like PBE0, combined with a triple-zeta quality basis set and a spin-orbit relativistic Hamiltonian, can yield good agreement with experimental ¹¹⁹Sn NMR data. scm.comnih.gov

Vibrational Spectroscopy: Computational methods can also be used to predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. These calculations are typically performed by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalization of the Hessian matrix yields the vibrational frequencies and normal modes.

For the [SnCl3]− anion, the calculated vibrational frequencies would correspond to the Sn-Cl stretching and Cl-Sn-Cl bending modes. The predicted spectra can be used to aid in the interpretation of experimental spectra and to understand how the vibrational modes are affected by factors such as the counter-ion and the solvent.

By providing a theoretical framework for understanding the structure, reactivity, and spectroscopic signatures of sodium, (trichlorostannyl)-, computational chemistry serves as an indispensable partner to experimental investigation.

Applications in Materials Science and Industrial Catalysis Utilizing Sodium, Trichlorostannyl

Sodium, (trichlorostannyl)- as a Precursor and Catalyst in Polymerization Processes (e.g., Polyvinyl Chloride Synthesis)

While organotin compounds are critically important in the lifecycle of Polyvinyl Chloride (PVC), the role of Sodium, (trichlorostannyl)- or related tin(II) compounds is not as a direct catalyst for the polymerization of vinyl chloride monomer. Instead, its primary significance lies in its function as a fundamental precursor for the synthesis of organotin heat stabilizers that are essential for processing and ensuring the durability of PVC products. wikipedia.orglupinepublishers.com

PVC is thermally unstable and degrades at processing temperatures through an autocatalytic dehydrochlorination process, leading to discoloration and loss of mechanical properties. uthm.edu.my Organotin stabilizers, particularly dialkyltin derivatives, are incorporated into the polymer matrix to prevent this degradation. wikipedia.org They function by scavenging hydrogen chloride (HCl) and replacing unstable allylic chloride sites in the polymer chain with more stable groups. wikipedia.org

The synthesis of these vital stabilizers begins with tin halides. A compound like Sodium, (trichlorostannyl)-, serves as a source of tin(II), which can be readily converted to tin(IV) halides like tin tetrachloride (SnCl₄). Tin tetrachloride is a common starting material in the industrial production of organotin compounds. lupinepublishers.comuu.nl The subsequent alkylation of SnCl₄ with reagents such as organoaluminum compounds or Grignard reagents yields tetraorganotins (R₄Sn). wikipedia.orglupinepublishers.com These are then converted into the desired di- and tri-organotin halides (R₂SnCl₂ and R₃SnCl) through redistribution reactions with additional SnCl₄. wikipedia.org These organotin halides are the direct intermediates for producing the final PVC stabilizers, such as dialkyltin di(isooctylthioglycolate). uu.nl

Role in the Synthesis of Advanced Organotin Materials and Functionalized Intermediates for Industrial Applications (e.g., plastics, textiles)

Sodium, (trichlorostannyl)- is a foundational precursor for a diverse range of advanced organotin materials and functionalized intermediates. The synthesis of nearly all organotin compounds, which have widespread applications in plastics and textiles, originates from tin halides. wikipedia.orguu.nl The trichlorostannyl anion can be considered a starting point in a multi-step synthetic pathway to create complex, functionalized molecules.

The general industrial route involves the alkylation or arylation of tin(IV) chloride. lupinepublishers.com The resulting tetraorganotin compounds (R₄Sn) are versatile but often not the end product. Through a comproportionation reaction with SnCl₄, a variety of organotin halides can be synthesized, with the stoichiometry controlling the degree of substitution. wikipedia.org These organotin halides are the key functionalized intermediates.

For example, diorganotin dihalides (R₂SnX₂) can be hydrolyzed to form dibutyltin (B87310) oxide, a catalyst, or reacted with thiols to create tin thiolates, used as PVC stabilizers. lupinepublishers.comlupinepublishers.com Triorganotin halides (R₃SnX) are precursors for numerous other derivatives. orientjchem.org This synthetic versatility allows for the creation of tailor-made organotin compounds with specific properties required for applications in plastics as stabilizers and catalysts, and in textiles as biocidal agents or catalysts for silicone vulcanization. wikipedia.org

Table 1: Synthetic Progression from Tin Halide Precursor to Functional Organotin Intermediates
Precursor/IntermediateGeneral FormulaKey Synthetic StepPrimary Application of Derivatives
Sodium, (trichlorostannyl)-NaSnCl₃Source of Sn(II)/[SnCl₃]⁻Initial building block
Tin TetrachlorideSnCl₄Alkylation (e.g., with R₃Al or RMgX)Precursor for all organotins
TetraorganotinR₄SnComproportionation (with SnCl₄)Intermediate for other organotin halides
Triorganotin HalideR₃SnXSubstitution/HydrolysisPrecursors for biocides, fungicides
Diorganotin DihalideR₂SnX₂Substitution/HydrolysisPrecursors for PVC stabilizers, catalysts
Monoorganotin TrihalideRSnX₃Substitution/HydrolysisPrecursors for surface coatings (SnO₂)

Utilization in the Development of Novel Catalytic Systems and Heterogeneous Catalysts

The trichlorostannyl anion, [SnCl₃]⁻, derived from Sodium, (trichlorostannyl)-, is a significant ligand in coordination chemistry, particularly for developing novel homogeneous and heterogeneous catalytic systems. It readily reacts with transition metal complexes, especially those of the platinum group metals (e.g., platinum, ruthenium), to form bimetallic compounds with a direct metal-tin bond. acs.orgresearchgate.netresearchgate.net

The [SnCl₃]⁻ ligand possesses strong π-acceptor properties, which allows it to withdraw electron density from the transition metal center. This electronic modification of the metal center can profoundly influence the catalytic activity and selectivity of the complex in various reactions. acs.org Platinum-tin systems, for example, have been extensively studied as catalysts for hydrogenation and hydroformylation reactions. acs.org

Ruthenium-trichlorostannyl complexes have also been synthesized and investigated. researchgate.netresearchgate.net For instance, chloro-ruthenium compounds react with tin(II) chloride (a source of the [SnCl₃]⁻ ligand) to yield Ru-SnCl₃ complexes. researchgate.net These bimetallic complexes can serve as precursors for other catalytically relevant species, such as tin trihydride derivatives. researchgate.netresearchgate.net

Furthermore, these homogeneous catalysts can be adapted to create heterogeneous systems, which are often preferred in industrial settings for their ease of separation and recyclability. This can be achieved by anchoring the bimetallic complexes to solid supports, such as silica (B1680970) gel, which combines the high activity of the molecular catalyst with the practical advantages of a solid catalyst. researchgate.net

Precursor for Inorganic Material Synthesis and Surface Modification in Advanced Technologies

Sodium, (trichlorostannyl)- is a valuable precursor for the synthesis of inorganic tin-based materials, most notably tin oxides. Tin(II) chloride, a closely related compound, is widely used to produce nanocrystalline tin oxides with varying stoichiometries, including tin(II) oxide (SnO), tin(IV) oxide (SnO₂), and intermediate phases like Sn₃O₄. marquette.educhalcogen.ro The synthesis is often achieved through precipitation or sol-gel methods from aqueous or alcoholic solutions, where the tin halide precursor is hydrolyzed. chalcogen.rosapub.org The specific crystalline phase and particle size of the resulting tin oxide can be controlled by adjusting reaction conditions such as temperature and pH. marquette.edu

These tin oxide nanomaterials have applications in gas sensors, lithium-ion batteries, and as transparent conductive coatings. chalcogen.ro

Table 2: Tin Oxide Phases Synthesized from Tin(II) Halide Precursors
Tin Oxide PhaseFormulaPrecursorTypical Synthesis MethodPotential Application
Tin(II) OxideSnOSnCl₂PrecipitationAnode material
Tin(IV) OxideSnO₂SnCl₂ / SnCl₄Precipitation, Sol-Gel, Vapor DepositionGas sensors, transparent conductors
Mixed-Valence Tin OxideSn₃O₄SnCl₂Annealing of mixed Sn(II)/Sn(IV) oxidesSemiconductors

In the realm of surface modification, Sodium, (trichlorostannyl)- can be used to deposit thin films of tin oxide onto various substrates. This is a key process in advanced technologies for creating functional surfaces. For example, sol-gel processes can utilize tin precursors to create transparent, homogeneous SnO₂ thin films. uh.edu These coatings can be used to alter the electronic or optical properties of glass or silicon wafers. The ability to form such coatings is fundamental in the manufacturing of electronic devices and sensors.

Chemical Intermediate in the Production of Specific Chemical Agents (e.g., biocides and fungicides, from a synthetic perspective)

Sodium, (trichlorostannyl)- serves as a foundational chemical intermediate in the synthetic pathways leading to potent biocidal and fungicidal agents. The biological activity of organotin compounds is highly dependent on the number of organic substituents, with triorganotin (R₃SnX) derivatives generally exhibiting the maximum toxicity to fungi, bacteria, and other pests. lupinepublishers.comuu.nl

The industrial synthesis of these active agents begins with a tin halide source. From a precursor like Sodium, (trichlorostannyl)-, the process typically involves oxidation to the tin(IV) state, followed by controlled alkylation and redistribution reactions as described in section 6.2. The key step is the formation of triorganotin halides, such as tributyltin chloride or triphenyltin (B1233371) chloride. uu.nl

These triorganotin halides are versatile intermediates that can be converted into a wide range of biocidal products. For example, they can be reacted with other molecules to introduce different anionic groups (X), which can modulate the compound's physical properties and delivery mechanism without significantly altering its intrinsic biocidal activity. uu.nl Many commercial fungicides are based on heterocyclic compounds like 1,2,4-triazoles. nih.gov Synthetic routes can involve coupling triorganotin moieties with these nitrogen-containing heterocycles to produce highly effective agricultural fungicides.

Emerging Research Frontiers and Future Perspectives for Sodium, Trichlorostannyl

Challenges and Opportunities in Controlled Synthesis and Selective Functionalization

A significant hurdle in the study of "Sodium, (trichlorostannyl)-" is the apparent lack of established methods for its controlled synthesis. The challenges likely lie in the management of the highly reactive trichlorostannyl anion and the sodium counterion. Opportunities for future research would involve the development of novel synthetic routes that allow for precise control over the compound's formation and purity. This could involve exploring various solvent systems, temperature ranges, and precursor materials to optimize reaction conditions. Furthermore, achieving selective functionalization of the trichlorostannyl moiety would open avenues for creating a diverse range of derivatives with tailored properties, a key opportunity for synthetic chemists in this nascent field.

Exploration of Novel Reactivity Patterns and Undiscovered Chemical Transformations

The reactivity of "Sodium, (trichlorostannyl)-" remains an uncharted domain. Based on its constituent parts, it is hypothesized to be a potent nucleophile and reducing agent. A primary research objective will be to explore its reactions with various electrophiles, which could lead to the discovery of entirely new chemical transformations. Investigating its behavior in catalytic cycles presents another frontier, with the potential for developing novel catalytic systems for organic synthesis. The exploration of its thermal and photochemical stability and reactivity will also be crucial in defining its chemical profile and potential applications.

Integration of Sodium, (trichlorostannyl)- Chemistry into Sustainable Chemical Processes and Circular Economy Initiatives

Once the fundamental reactivity of "Sodium, (trichlorostannyl)-" is understood, a significant long-term goal will be its integration into sustainable chemical processes. Its potential as a reducing agent could be harnessed in green chemistry applications, possibly replacing less environmentally benign reagents. If the tin component can be efficiently recycled, it would align with the principles of a circular economy. Research in this area would focus on designing processes where "Sodium, (trichlorostannyl)-" is used as a reagent or catalyst in reactions that minimize waste and energy consumption, contributing to a more sustainable chemical industry.

Interdisciplinary Research Directions and Potential Synergies with Other Chemical Fields

The unique electronic and structural features of "Sodium, (trichlorostannyl)-" could foster interdisciplinary research. In materials science, it could serve as a precursor for the synthesis of novel tin-containing materials with interesting electronic or optical properties. Its potential reactivity could also be of interest in organometallic chemistry and catalysis, leading to collaborations that bridge these fields. Synergies with computational chemistry will be vital in predicting its structure, reactivity, and spectroscopic signatures, thereby guiding experimental efforts.

Advancements in Analytical and Characterization Techniques for In-Situ Studies of Sodium, (trichlorostannyl)- Reactions

Given its likely sensitivity to air and moisture, the development of advanced analytical and characterization techniques will be paramount for studying "Sodium, (trichlorostannyl)-". In-situ spectroscopic methods, such as NMR and IR spectroscopy under inert atmospheres, will be essential for monitoring its formation and reactions in real-time. Advanced X-ray diffraction techniques may be required to elucidate its solid-state structure. The development of these specialized analytical methodologies will be a research frontier in itself, enabling a deeper understanding of this elusive compound's chemistry.

Q & A

Q. What advanced techniques validate the compound’s role as a catalyst in cross-coupling reactions?

  • Methodological Answer : Conduct catalytic trials under varying conditions (e.g., Suzuki-Miyaura couplings), analyzing turnover frequencies via GC-MS. Compare performance with NaOtBu or NaH benchmarks. Use isotopic labeling (e.g., ¹³C) to trace mechanistic pathways, as outlined in sodium bicarbonate treatment protocols .

Q. How can researchers design high-throughput screening assays to explore Sodium (trichlorostannyl)-’s coordination chemistry?

  • Methodological Answer : Utilize robotic liquid handlers to prepare ligand libraries (e.g., phosphines, N-heterocyclic carbenes). Screen via high-throughput XRD or UV-Vis spectroscopy. Apply multivariate analysis (e.g., PCA in RStudio ) to identify structure-activity relationships, inspired by SHELXD pipeline strategies for macromolecular phasing .

Methodological Notes

  • Data Analysis : Tools like RStudio, Stata, and RevMan are recommended for statistical rigor .
  • Structural Validation : SHELX programs remain critical for crystallographic refinement .
  • Experimental Design : Follow Cochrane risk-of-bias and Newcastle-Ottawa frameworks for quality assessment .
  • Synthesis Protocols : Reference USP standards for sodium reagent preparation to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.